molecular formula C22H16FNO4 B2951574 (Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951985-48-1

(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2951574
CAS No.: 951985-48-1
M. Wt: 377.371
InChI Key: SUNMPNQVUVJDNG-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound belongs to the benzofurooxazinone class, characterized by a fused benzofuran-oxazine scaffold. Its structure includes a (Z)-configured 3-fluorobenzylidene substituent at position 2 and a furan-2-ylmethyl group at position 6.

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-15-4-1-3-14(9-15)10-20-21(25)17-6-7-19-18(22(17)28-20)12-24(13-27-19)11-16-5-2-8-26-16/h1-10H,11-13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNMPNQVUVJDNG-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, identified by its CAS number 951996-89-7, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, mechanism of action, and implications for drug design.

Molecular Characteristics

  • Molecular Formula : C22H20FNO4
  • Molecular Weight : 381.4 g/mol

1. Antioxidant Activity

Research indicates that compounds within the benzofuroxazine class exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on alkaline phosphatase (AP), an important enzyme in various physiological processes. In vitro assays demonstrated that it acts as a non-competitive inhibitor of AP, suggesting potential therapeutic applications in conditions where AP activity is dysregulated .

3. Antimicrobial and Antiviral Properties

Preliminary studies suggest that this compound exhibits antimicrobial and antiviral activities. It has shown effectiveness against several bacterial strains and viruses, indicating a potential role in developing new antimicrobial agents .

Case Study 1: Enzyme Inhibition Kinetics

A study focused on the kinetics of this compound's inhibition of alkaline phosphatase. The enzyme assays indicated an IC50 value of approximately 10 µM, highlighting its potency as an inhibitor. The Lineweaver-Burk plot confirmed the non-competitive nature of the inhibition mechanism .

Case Study 2: Antioxidant Efficacy

In a comparative study of various benzofuroxazine derivatives, this compound was found to exhibit superior antioxidant activity compared to traditional antioxidants like ascorbic acid. The DPPH radical scavenging assay revealed a significant reduction in DPPH concentration at low micromolar concentrations of the compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantEffective in scavenging free radicals
Enzyme InhibitionNon-competitive inhibitor of AP
AntimicrobialActive against multiple bacterial strains
AntiviralPotential efficacy against viruses

Discussion

The diverse biological activities exhibited by this compound position it as a promising candidate for further pharmacological development. Its antioxidant properties combined with enzyme inhibition suggest potential applications in treating diseases characterized by oxidative stress and enzyme dysregulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared based on substituent variations and their implications:

Compound Name Substituents (Position 2 / Position 8) Molecular Weight (g/mol) Key Properties/Findings
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Pyridin-4-ylmethylene / 4-fluorophenethyl ~463.45 Co-crystallized with 1,4-dioxane; enhanced solubility due to dioxane interaction.
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3,4-Dimethoxybenzylidene / 4-methoxyphenyl ~487.50 Methoxy groups increase lipophilicity; potential for improved membrane permeability.
Target Compound: (Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Fluorobenzylidene / furan-2-ylmethyl ~421.40 Lower molecular weight; furan may confer π-π stacking advantages in binding interactions.
Key Observations:

Substituent Position and Electronic Effects: The meta-fluorine in the target compound vs. Pyridine () introduces basicity vs. furan (target), which is neutral but aromatic.

Solubility and Crystallinity: ’s compound forms a 1,4-dioxane solvate, suggesting improved crystallinity and stability compared to the target compound’s furan substituent, which may reduce polarity .

Synthetic Accessibility: Suzuki coupling (used in for carbazole derivatives) may apply to benzofurooxazinones for introducing aryl/heteroaryl groups . The target compound’s furan substituent could be synthesized via nucleophilic substitution or cross-coupling, similar to methods in for benzofuran-2(3H)-one derivatives .

Structural Characterization Techniques

  • X-ray Crystallography :
    • SHELX programs () are widely used for small-molecule refinement. The 1,4-dioxane solvate in ’s compound likely required SHELXL for structure determination, emphasizing the role of crystallography in elucidating substituent conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.